Sophorabioside
Overview
Description
Mechanism of Action
Target of Action
Sophorabioside, a natural isoflavone, is mainly found in the Sophora japonica L. (Leguminosae), such as fruit, seed, pericarp, and bark . It has been identified to possess several health-promising effects including anti-allergic, anti-inflammatory, anti-platelet, and anti-oxidant effects . .
Mode of Action
It has been suggested that the changes exerted in the cell morphology of bacteria could be the underlying mechanism
Biochemical Pathways
This compound is recognized to be a substantial source of broad-spectrum biopertinent secondary metabolites . It is involved in various pharmacological activities, suggesting that it may affect multiple biochemical pathways.
Pharmacokinetics
A study on the pharmacokinetics of this compound in rats showed that after an oral administration of 90 mg/kg this compound, the main pharmacokinetic parameters were: Tmax (time to reach maximum concentration) was 6.2 ± 0.8 h, Cmax (maximum concentration) was 1430.83 ± 183.25 ng/mL, and t1/2 (half-life) was 7.2 ± 0.5 h . These parameters provide insights into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
This compound has been shown to have various pharmacological activities, including anti-allergic, anti-inflammatory, anti-platelet, and anti-oxidant effects
Biochemical Analysis
Biochemical Properties
Sophorabioside is recognized as a substantial source of broad-spectrum biopertinent secondary metabolites . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions
Cellular Effects
This compound has been identified to possess several health-promising effects, including anti-inflammatory, anti-arthritic, antiplatelets, antipyretic, anticancer, antiviral, antimicrobial, antioxidant, anti-osteoporosis, anti-ulcerative colitis, antidiabetic, anti-obesity, antidiarrheal, and insecticidal activities . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have certain temporal effects. A study has shown that this compound has a Tmax of 6.2 ± 0.8 h, Cmax of 1430.83 ± 183.25 ng/mL, and t1/2 of 7.2 ± 0.5 h . This indicates that the effects of this compound can change over time, including its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, this compound showed a promising and dose-dependent osteo-protective effect against ovarectomy-induced osteoporosis in rat models
Transport and Distribution
It is likely that it interacts with certain transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sophorabioside can be synthesized through the extraction and isolation from the seeds, fruits, and other parts of Sophora japonica . The extraction process typically involves the use of solvents such as methanol or ethanol, followed by chromatographic techniques to purify the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Sophora japonica using similar solvent extraction methods. The plant material is processed to obtain a crude extract, which is then subjected to purification processes such as high-performance liquid chromatography (HPLC) to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Sophorabioside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: Substitution reactions can occur, particularly involving the glycosidic moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Sophorabioside has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its biological activities, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Genistin: Another isoflavone glycoside found in Sophora japonica with similar biological activities.
Sophoricoside: A related compound with significant estrogenic proliferative effects.
Rutin: A flavonoid glycoside with strong antioxidant properties.
Uniqueness of Sophorabioside: this compound is unique due to its specific glycosidic structure and its broad spectrum of pharmacological activities. While similar compounds like genistin and sophoricoside also exhibit biological activities, this compound’s combination of anti-allergic, anti-inflammatory, anti-platelet, and antioxidant effects makes it particularly valuable in both research and therapeutic applications .
Properties
IUPAC Name |
3-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxyphenyl]-5,7-dihydroxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-10-19(31)22(34)24(36)26(38-10)41-25-23(35)21(33)17(8-28)40-27(25)39-13-4-2-11(3-5-13)14-9-37-16-7-12(29)6-15(30)18(16)20(14)32/h2-7,9-10,17,19,21-31,33-36H,8H2,1H3/t10-,17+,19-,21+,22+,23-,24+,25+,26-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJVNAXLTOIYQN-XQCQZFFBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)C4=COC5=CC(=CC(=C5C4=O)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=C(C=C3)C4=COC5=CC(=CC(=C5C4=O)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2945-88-2 | |
Record name | Sophorabioside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002945882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SOPHORABIOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5099K4JI8K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.